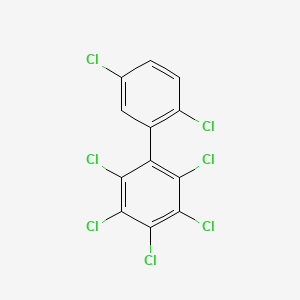

2,2',3,4,5,5',6-Heptachlorobiphenyl

Vue d'ensemble

Description

2,2’,3,4,5,5’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) with the molecular formula C12H3Cl7. It is one of the 209 different PCB congeners, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. PCBs were widely used in industrial applications due to their chemical stability and insulating properties but were banned in the 1970s because of their environmental persistence and potential health hazards .

Méthodes De Préparation

The synthesis of 2,2’,3,4,5,5’,6-Heptachlorobiphenyl typically involves the catalytic coupling of 2,2’,3,4,5,5’,6-Heptachlorobenzaldehyde with phenyl sodium . This reaction is carried out under controlled conditions to ensure the selective formation of the desired PCB congener. Industrial production methods for PCBs generally involved the chlorination of biphenyl in the presence of a catalyst, followed by purification processes to isolate specific congeners .

Analyse Des Réactions Chimiques

2,2’,3,4,5,5’,6-Heptachlorobiphenyl undergoes various chemical reactions, including:

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Environmental Monitoring and Analysis

PCBs, including 2,2',3,4,5,5',6-Heptachlorobiphenyl, are frequently monitored in environmental studies due to their toxic effects and bioaccumulation in ecosystems. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) are employed to detect and quantify PCBs in environmental samples. The compound serves as a critical reference material for calibrating analytical techniques used in environmental monitoring.

| Application | Method | Purpose |

|---|---|---|

| Environmental Monitoring | GC-MS | Detection of PCB levels in soil and water samples |

| Reference Material | Certified Standards | Calibration of analytical instruments |

Toxicological Studies

Research on this compound has provided insights into its toxicological effects. In vitro studies have shown that this compound can induce metabolic transformations in liver microsomes from various animal models. For instance, guinea pig liver microsomes metabolize PCB 180 into several hydroxylated metabolites, which can have different biological activities compared to the parent compound . Understanding these metabolic pathways is crucial for assessing the risks associated with exposure.

Endocrine Disruption Research

PCBs are known endocrine disruptors that can interfere with hormonal systems. Studies have indicated that this compound may affect neuronal differentiation and development through its action on nuclear receptors and other signaling pathways . Research has highlighted the potential for these compounds to contribute to developmental disorders when exposure occurs during critical periods of growth.

Industrial Applications

Historically, PCBs were utilized in electrical equipment and as coolants due to their chemical stability and insulating properties. Although their use has been largely banned in many countries due to health concerns, remnants of these applications persist in older equipment and materials. PCB 180's stability makes it a subject of study for remediation efforts in contaminated sites.

Research on Hydroxylated Metabolites

The study of hydroxylated metabolites derived from this compound has gained attention due to their potential toxicity and biological activity. These metabolites can exhibit different effects compared to the parent compound and are important for understanding the full spectrum of PCB toxicity . Research has focused on identifying these metabolites and elucidating their mechanisms of action within biological systems.

Case Study 1: Metabolism in Animal Models

A study investigated the metabolism of PCB 180 using liver microsomes from rats and guinea pigs. The results demonstrated that guinea pigs produced three significant metabolites when treated with phenobarbital—a known cytochrome P450 inducer—while untreated rats did not show similar metabolic activity . This highlights species differences in PCB metabolism and the importance of selecting appropriate animal models for toxicological studies.

Case Study 2: Endocrine Disruption Effects

Research examining the effects of non-dioxin-like PCBs on embryonic neural stem cells revealed that exposure to PCB 180 could disrupt normal neuronal differentiation processes. This study emphasizes the relevance of PCBs as potential contributors to neurodevelopmental disorders . Such findings underscore the need for continued research into the long-term impacts of PCB exposure on human health.

Mécanisme D'action

The toxic effects of 2,2’,3,4,5,5’,6-Heptachlorobiphenyl are primarily due to its ability to interfere with cellular processes. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to altered gene expression and disruption of endocrine functions . Additionally, it can inhibit the basal and circadian expression of the core circadian component PER1, affecting the circadian clock .

Comparaison Avec Des Composés Similaires

2,2’,3,4,5,5’,6-Heptachlorobiphenyl is one of many PCB congeners. Similar compounds include:

2,2’,3,3’,5,5’,6-Heptachlorobiphenyl: Another heptachlorinated biphenyl with a different chlorine substitution pattern.

2,3,3’,4,4’,5,5’-Heptachlorobiphenyl:

2,2’,4,4’,5,5’-Hexachlorobiphenyl: A hexachlorinated biphenyl with fewer chlorine atoms.

The uniqueness of 2,2’,3,4,5,5’,6-Heptachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical properties and biological effects.

Activité Biologique

2,2',3,4,5,5',6-Heptachlorobiphenyl (CB187) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. PCBs are synthetic organic compounds known for their environmental persistence and potential health risks. This article explores the biological activity of CB187, focusing on its metabolism, effects on biological systems, and implications for human health.

- Chemical Formula : C12H3Cl7

- Molecular Weight : 360.4 g/mol

- Structure : The compound consists of two biphenyl rings with seven chlorine atoms substituted at various positions.

Metabolism

The metabolism of CB187 has been extensively studied using liver microsomes from various animal models. Research indicates that different species exhibit distinct metabolic pathways:

- Guinea Pigs : Formed three primary metabolites:

- 4'-hydroxy-2,2',3,5,5',6-hexachlorobiphenyl (M-1)

- 4'-hydroxy-2,2',3,3',5,5'-hexachlorobiphenyl (M-2)

- 4-OH-CB187 (M-3)

The formation rates were recorded as follows:

| Metabolite | Formation Rate (pmol h⁻¹ mg protein⁻¹) |

|---|---|

| M-1 | 18.1 |

| M-2 | 36.6 |

| M-3 | 14.7 |

Treatment with phenobarbital significantly increased the production of M-1 and M-2 by 1.9 and 3.4 times respectively compared to untreated controls .

In contrast, untreated rats and hamsters did not produce detectable metabolites of CB187. However, phenobarbital treatment in rats resulted in the appearance of M-2 and M-3 at rates of 87.1 and 13.7 pmol h⁻¹ mg protein⁻¹ respectively .

Enantioselective Binding

CB187 exhibits enantioselective binding activities towards ryanodine receptors (RyR), which are critical for calcium signaling in cells. The compound's atropisomers have shown differing affinities for these receptors, leading to variations in neurodevelopmental toxicity . Notably, the hydroxylation of chiral PCBs appears to reduce their binding activity towards RyR, suggesting a potential mechanism for decreasing toxicity .

Toxicological Implications

The toxicological profile of CB187 includes:

- Liver Injury : Consistent findings across animal studies indicate that exposure to PCBs results in liver damage.

- Neurodevelopmental Effects : The binding affinity to RyR suggests that CB187 may disrupt calcium signaling pathways involved in neuronal function and development .

Case Study 1: Environmental Exposure

A public health assessment conducted by the ATSDR highlighted concerns regarding PCB contamination at various sites, including the Zeneca Campus Bay Site. Elevated PCB levels were associated with adverse health outcomes in nearby communities, emphasizing the need for ongoing monitoring and assessment .

Case Study 2: Laboratory Studies

In vitro studies using liver microsomes from different species have elucidated the metabolic pathways of CB187. These studies underscore species-specific differences in metabolism and highlight the importance of understanding these variations when assessing human health risks associated with PCB exposure .

Propriétés

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-2-6(14)5(3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZHTHZEHQHHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074175 | |

| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52712-05-7 | |

| Record name | PCB 185 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52712-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4GON8Y94S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.